molecular formula C12H16N2O B362997 (1-butyl-1H-benzimidazol-2-yl)methanol CAS No. 305347-21-1

(1-butyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B362997
CAS No.: 305347-21-1
M. Wt: 204.27g/mol
InChI Key: YKBVLHMDODYGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-butyl-1H-benzimidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound this compound is characterized by a benzimidazole ring substituted with a butyl group and a methanol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-butyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of o-phenylenediamine with butyl aldehyde under acidic conditions to form the benzimidazole ring. The resulting intermediate is then reacted with formaldehyde to introduce the methanol group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-butyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-butyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of the butyl group, which can influence its lipophilicity, solubility, and overall biological activity. This structural modification can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

IUPAC Name

(1-butylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,15H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBVLHMDODYGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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